molecular formula C12H13N3O B11472282 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde

2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No.: B11472282
M. Wt: 215.25 g/mol
InChI Key: UPWPCFPKXFPMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the formation of the triazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving amido-nitriles . The reaction conditions often include the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2,5-dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H13N3O/c1-9-3-11(5-15-8-13-7-14-15)10(2)12(4-9)6-16/h3-4,6-8H,5H2,1-2H3

InChI Key

UPWPCFPKXFPMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)CN2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.